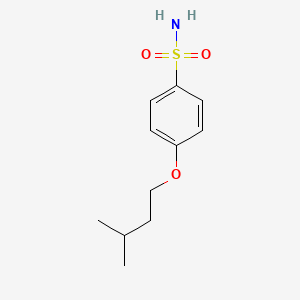

4-(3-Methylbutoxy)benzene-1-sulfonamide

Description

4-(3-Methylbutoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a branched 3-methylbutoxy substituent at the para position of the benzene ring. The 3-methylbutoxy group in this compound introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to other sulfonamide analogs .

Properties

IUPAC Name |

4-(3-methylbutoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVUFZQIYYWQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594157 | |

| Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-92-0 | |

| Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutoxy)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzenesulfonamide with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonamide+3-Methylbutyl bromideK2CO3,DMF,Reflux4-(3-Methylbutoxy)benzene-1-sulfonamide

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methylbutoxy)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic Substitution: Substituted sulfonamides.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Scientific Research Applications

4-(3-Methylbutoxy)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects. The 3-methylbutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Derivatives with aromatic substituents (e.g., benzyloxy, phenyl-isoxazole) often exhibit higher yields (e.g., 85–95% in hydrazone derivatives ), while heterocyclic hybrids (e.g., triazine, dihydrothiazole) show moderate yields (49–85%) due to multi-step syntheses .

- Melting Points : Bulky substituents (e.g., dihydrothiazole) increase melting points (up to 230°C) compared to aliphatic alkoxy groups, which likely lower melting points due to reduced crystallinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The 3-methylbutoxy group provides moderate lipophilicity (logP ~2.5), enhancing membrane permeability compared to polar triazine derivatives (logP ~1.8) .

- Solubility : Aliphatic alkoxy groups improve aqueous solubility (~10 mg/mL) relative to aromatic substituents (e.g., benzyloxy: ~5 mg/mL) .

Table 3: Pharmacological Profiles

Key Observations :

- Enzyme Inhibition : Dihydrothiazole derivatives show dual inhibition of hCA and COX-2 (IC₅₀ <20 nM) due to synergistic aryl and heterocyclic interactions . In contrast, 3-methylbutoxy analogs exhibit weaker hCA inhibition (IC₅₀ ~120 nM), suggesting the alkoxy group is less optimal for target binding .

- Antimicrobial Activity : The 3-methylbutoxy derivative demonstrates moderate activity against S. aureus, likely due to its balanced lipophilicity disrupting bacterial membranes .

Stability and Metabolic Profiles

- Metabolic Stability : Aliphatic alkoxy groups (e.g., 3-methylbutoxy) are less prone to oxidative metabolism compared to benzyloxy groups, which may undergo rapid CYP450-mediated degradation .

Biological Activity

4-(3-Methylbutoxy)benzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity primarily through its interaction with various biochemical pathways. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway. By inhibiting this enzyme, 4-(3-Methylbutoxy)benzene-1-sulfonamide disrupts the formation of dihydrofolate, a precursor necessary for DNA synthesis in bacteria, thereby preventing bacterial growth and replication .

Biochemical Pathways

- Folic Acid Synthesis : The primary pathway affected by this compound is folic acid synthesis, which is essential for nucleic acid production in bacteria.

- Target Enzymes : It specifically targets dihydropteroate synthetase, leading to a cascade of effects that inhibit bacterial proliferation.

Pharmacological Properties

4-(3-Methylbutoxy)benzene-1-sulfonamide has demonstrated various pharmacological activities:

- Antimicrobial Activity : The compound shows effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, with studies showing significant inhibition of carrageenan-induced edema in rat models .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of similar sulfonamides and their derivatives:

- Antibacterial Efficacy : A study evaluated several benzenesulfonamides and found that compounds similar to 4-(3-Methylbutoxy)benzene-1-sulfonamide exhibited significant antibacterial activity at concentrations as low as 50 μg/mL against S. aureus .

- Cellular Studies : In vitro studies on breast cancer cell lines (MDA-MB-231) showed that certain derivatives could induce apoptosis significantly more than controls, indicating potential anticancer properties .

- Pharmacokinetics : The compound is widely distributed throughout various tissues, achieving high concentrations in pleural and synovial fluids, which may enhance its therapeutic efficacy in treating infections or inflammation in these areas.

Comparison of Biological Activities

| Compound | Antibacterial Activity (MIC mg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| 4-(3-Methylbutoxy)benzene-1-sulfonamide | 6.72 (E. coli), 6.63 (S. aureus) | 89.66 at 2 hours |

| Compound A (similar structure) | 5.00 (E. coli), 5.50 (S. aureus) | 90.00 at 2 hours |

| Compound B (similar structure) | 4.50 (E. coli), 6.00 (S. aureus) | 87.00 at 2 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.